
methyl (5,7-dihydroxy-2-oxo-2H-chromen-4-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (5,7-dihydroxy-2-oxo-2H-chromen-4-yl)acetate is a chemical compound with the linear formula C12H10O6 . It has a molecular weight of 250.21 . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich to early discovery researchers .
Synthesis Analysis
The synthesis of coumarin heterocycles, such as methyl (5,7-dihydroxy-2-oxo-2H-chromen-4-yl)acetate, has been a focus for many organic and pharmaceutical chemists . These methods are carried out in classical and non-classical conditions, often under green conditions using green solvents, catalysts, and other procedures .Molecular Structure Analysis
The structure of this compound is similar to that of previously published Ethyl 7-hydroxy-4-coumarinacetate, with the difference that the ethyl acetate moiety is replaced by a methyl acetate chain attached at C9 of the central coumarin ring .Scientific Research Applications
Synthesis of Thiazolidin-4-ones and Antibacterial Activity
- Methyl (5,7-dihydroxy-2-oxo-2H-chromen-4-yl)acetate has been used in the synthesis of Thiazolidin-4-ones, with potential antibacterial activity against Gram-positive and Gram-negative bacteria (Čačić et al., 2009).
Theoretical Studies and Spectral Analysis
- The compound has been the subject of theoretical studies and spectral analysis to understand its molecular structure and properties (Al-amiery et al., 2013).
Synthesis of Thiazole Substituted Coumarins with Antimicrobial Activity
- It has been used in the synthesis of thiazole substituted coumarins, which show antimicrobial activity, demonstrating its potential in developing new antimicrobial agents (Parameshwarappa et al., 2009).
Antimicrobial Activity of Derivatives
- Derivatives of this compound have been synthesized and tested for their antimicrobial activity, broadening its potential use in combating microbial infections (Čačić et al., 2006).
Synthesis of Aromatic Carbamates
- Methyl (5,7-dihydroxy-2-oxo-2H-chromen-4-yl)acetate has been utilized in the synthesis of aromatic carbamates with a chromen-2-one fragment, showing its versatility in organic synthesis (Velikorodov et al., 2014).
Biopesticide Potential Against Mosquito Vectors
- Its derivatives have been evaluated for efficacy as biopesticides against mosquito vectors like Aedes aegypti and Culex quinquefasciatus, indicating its potential in vector control (Deshmukh et al., 2008).
Study of Benzopyrone Derivatives in Antimicrobial Activity
- The synthesis and antimicrobial activity of benzopyrone derivatives have been a focus, contributing to the search for new antimicrobial compounds (El-Shaaer, 2012).
Synthesis of Coumarin Derivatives with Antimicrobial Properties
- New coumarin derivatives have been synthesized from 4-methylumbelliferone, including antimicrobial evaluation, demonstrating its use in medicinal chemistry (Medimagh-Saidana et al., 2015).
Future Directions
The future directions for research on this compound could include further investigation into its synthesis methods, chemical reactions, and potential biological activities. Given the wide range of biological activities exhibited by coumarins , there is potential for significant future research in these areas.
Mechanism of Action
Target of Action
It is a derivative of natural coumarins, which are known to interact with various enzymes and receptors in the body .
Mode of Action
As a coumarin derivative, it may share similar properties with other coumarins, which are known to interact with enzymes and receptors, leading to various physiological effects .
Result of Action
As a coumarin derivative, it is known to be used in the synthesis of switchable fluorescent substrates for bacterial enzyme detection .
properties
IUPAC Name |
methyl 2-(5,7-dihydroxy-2-oxochromen-4-yl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O6/c1-17-10(15)2-6-3-11(16)18-9-5-7(13)4-8(14)12(6)9/h3-5,13-14H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJCONJYUQIRPQG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=O)OC2=CC(=CC(=C12)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (5,7-dihydroxy-2-oxo-2H-chromen-4-yl)acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

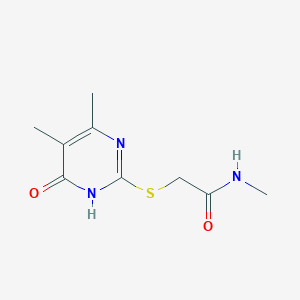


![2-(5-Nitrothiophene-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2400877.png)

![6-Cyclopropyl-N-[4-(difluoromethoxy)phenyl]-5-fluoropyrimidin-4-amine](/img/structure/B2400881.png)
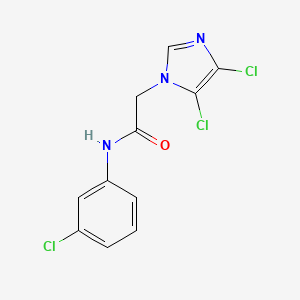
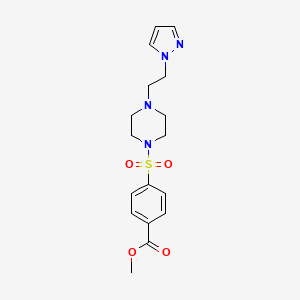
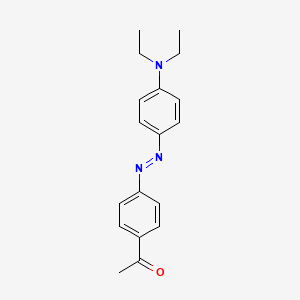

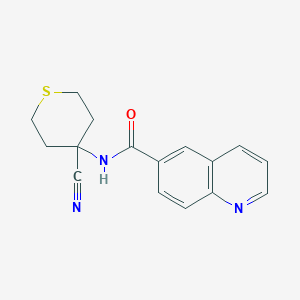

![N-(2,4-dimethoxyphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2400893.png)
![1-[4-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2400896.png)